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Compound of Interest

Compound Name: Peficitinib

Cat. No.: B8058424 Get Quote

An in-depth analysis of peficitinib's efficacy and safety in patients with an inadequate

response to conventional disease-modifying antirheumatic drugs (DMARDs), benchmarked

against other leading Janus kinase (JAK) inhibitors and a biologic DMARD.

This guide provides a comprehensive comparison of peficitinib with other targeted therapies

for rheumatoid arthritis (RA) in patients who have not responded adequately to traditional

DMARDs. It is intended for researchers, scientists, and drug development professionals,

offering a detailed examination of clinical trial data, experimental protocols, and the underlying

mechanism of action.

Mechanism of Action: The JAK-STAT Signaling
Pathway
Peficitinib is an oral pan-Janus kinase (JAK) inhibitor that modulates the signaling of various

cytokines involved in the pathogenesis of rheumatoid arthritis.[1][2] JAKs are intracellular

tyrosine kinases that, upon cytokine binding to their receptors, activate Signal Transducer and

Activator of Transcription (STAT) proteins.[1] Activated STATs then translocate to the nucleus to

regulate the transcription of genes involved in inflammation and immune responses. By

inhibiting JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), peficitinib effectively dampens

this inflammatory cascade.[1][2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b8058424?utm_src=pdf-interest
https://www.benchchem.com/product/b8058424?utm_src=pdf-body
https://www.benchchem.com/product/b8058424?utm_src=pdf-body
https://www.benchchem.com/product/b8058424?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32345068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7990977/
https://pubmed.ncbi.nlm.nih.gov/32345068/
https://www.benchchem.com/product/b8058424?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32345068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7990977/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8058424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


JAK-STAT Signaling Pathway

Cell Membrane

Cytoplasm

Pro-inflammatory
Cytokine

Cytokine Receptor

Binds

JAK

Activates

STAT

Phosphorylates

Nucleus

Translocates

Peficitinib

Inhibits

Gene Transcription
(Inflammation)

Induces

Click to download full resolution via product page

Figure 1: Peficitinib's inhibition of the JAK-STAT pathway.
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Comparative Efficacy in DMARD-Inadequate
Responders
The following tables summarize the efficacy of peficitinib and comparator drugs in patients

with an inadequate response to DMARDs, based on key clinical trial data.

American College of Rheumatology (ACR) Response
Rates at Week 12

Treatment
(Trial)

ACR20 (%) ACR50 (%) ACR70 (%) Placebo (%)

Peficitinib 100

mg (RAJ4)
58.6 - - 21.8

Peficitinib 150

mg (RAJ4)
64.4 - - 21.8

Tofacitinib 5 mg

BID (ORAL

Sync)

67.4 - - 34.1

Tofacitinib 10 mg

BID (ORAL

Sync)

70.6 - - 34.1

Baricitinib 4 mg

(RA-BEAM)
70 - - 40

Upadacitinib 15

mg (SELECT-

NEXT)

Met Primary

Endpoint

Met Key

Secondary

Met Key

Secondary
-

Upadacitinib 30

mg (SELECT-

NEXT)

Met Primary

Endpoint

Met Key

Secondary

Met Key

Secondary
-

Adalimumab 40

mg (RA-BEAM)
61 - - 40
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Note: Direct comparison of ACR50 and ACR70 for all drugs at week 12 was not readily

available in the searched literature. The SELECT-NEXT trial for upadacitinib met its primary

and key secondary endpoints which included ACR50 and ACR70, but specific percentages for

week 12 were not detailed in the initial results.

Disease Activity Score (DAS28-CRP) Remission Rates
Treatment (Trial)

DAS28-CRP <2.6 (%) at
Week 12

Placebo (%)

Peficitinib 100 mg (RAJ4) Met Endpoint -

Peficitinib 150 mg (RAJ4) Met Endpoint -

Tofacitinib 5 mg BID (ORAL

Sync)
7.1 (at Month 6) 2.3 (at Month 6)

Tofacitinib 10 mg BID (ORAL

Sync)
13.1 (at Month 6) 2.3 (at Month 6)

Baricitinib 4 mg (RA-BEAM) Higher than adalimumab -

Upadacitinib 15 mg (SELECT-

NEXT)

Met Primary Endpoint (Low

Disease Activity)
-

Upadacitinib 30 mg (SELECT-

NEXT)

Met Primary Endpoint (Low

Disease Activity)
-

Adalimumab 40 mg (RA-

BEAM)
Lower than baricitinib -

Note: DAS28-CRP remission data availability and timepoints varied across the cited trials.

Safety Profile Overview
The safety profiles of peficitinib and the comparator drugs are generally consistent with the

known risks of JAK inhibitors and biologic DMARDs.
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Adverse
Event

Peficitinib
(RAJ3 &
RAJ4)

Tofacitinib
(ORAL
Sync)

Baricitinib
(RA-BEAM)

Upadacitini
b (SELECT-
NEXT)

Adalimuma
b (RA-
BEAM)

Serious

Infections

Higher

incidence vs.

placebo

Similar

incidence

across

groups

Similar to

placebo,

lower than

adalimumab

(at 24 wks)

Rates similar

to

adalimumab,

higher than

methotrexate

Higher than

placebo (at

24 wks)

Herpes

Zoster

Increased

incidence
- -

Increased

risk vs.

adalimumab

-

Malignancies - - -

Similar rates

across

treatment

groups

-

Major

Adverse

Cardiovascul

ar Events

(MACE)

- - <1%

Similar rates

across

treatment

groups

<1%

Venous

Thromboemb

olic Events

(VTE)

- - -

Similar rates

across

treatment

groups

-

Most

Common AEs

Nasopharyngi

tis, Herpes

Zoster

Infections

and

infestations

Nasopharyngi

tis, Bronchitis

Upper

respiratory

tract

infection,

nasopharyngi

tis, urinary

tract infection

-

Experimental Protocols
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Peficitinib (RAJ4 Trial)
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,

Phase 3 study conducted in Japan.

Patient Population: Patients with active RA with an inadequate response to methotrexate

(MTX).

Intervention: Patients were randomized (1:1:1) to receive peficitinib 100 mg once daily,

peficitinib 150 mg once daily, or placebo, all in combination with a stable dose of MTX for

52 weeks.

Primary Endpoints:

ACR20 response rate at week 12.

Change from baseline in modified Total Sharp Score (mTSS) at week 28.

Rescue Therapy: At week 12, non-responders in the placebo group were switched to one of

the peficitinib doses. At week 28, the remaining placebo patients were switched to

peficitinib.

Tofacitinib (ORAL Sync Trial)
Study Design: A 12-month, Phase 3, randomized, placebo-controlled trial.

Patient Population: Patients with moderate-to-severe active RA who had an inadequate

response to a traditional or biologic DMARD.

Intervention: Patients were randomized to receive tofacitinib 5 mg twice daily, tofacitinib 10

mg twice daily, or placebo, in addition to background traditional DMARDs.

Primary Endpoints: ACR20 response rate, change in Health Assessment Questionnaire-

Disability Index (HAQ-DI), and DAS28-4(ESR) <2.6 at specified time points.

Rescue Therapy: Placebo patients who were non-responders at month 3 were advanced to a

tofacitinib treatment group. The remaining placebo patients were advanced at month 6.
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Baricitinib (RA-BEAM Trial)
Study Design: A 52-week, randomized, double-blind, placebo- and active-controlled, parallel-

arm, Phase 3 study.

Patient Population: Over 1,300 patients with an inadequate response to methotrexate, who

continued to receive MTX throughout the study.

Intervention: Patients were randomized to receive placebo once daily, baricitinib 4 mg once

daily, or adalimumab 40 mg biweekly.

Primary Endpoint: ACR20 response at week 12.

Rescue Therapy: At week 24, patients taking placebo were crossed over to the baricitinib

treatment group.

Upadacitinib (SELECT-NEXT Trial)
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study with a long-

term extension.

Patient Population: Patients with RA and an inadequate response to conventional synthetic

DMARDs (csDMARDs).

Intervention: Patients on stable csDMARDs were randomized to receive upadacitinib 15 mg

once daily, upadacitinib 30 mg once daily, or placebo for 12 weeks.

Primary Endpoints: ACR20 response and achievement of low disease activity at week 12.

Study Progression: Following the 12-week placebo-controlled period, placebo-randomized

patients were switched to upadacitinib.
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Generalized Clinical Trial Workflow for DMARD-IR Patients
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Figure 2: A typical workflow for the cited clinical trials.

Concluding Remarks
Peficitinib has demonstrated significant efficacy in reducing the signs and symptoms of

rheumatoid arthritis in patients with an inadequate response to conventional DMARDs. Its
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performance in clinical trials is comparable to other JAK inhibitors such as tofacitinib, baricitinib,

and upadacitinib, as well as the biologic DMARD adalimumab, in this patient population. The

safety profile of peficitinib is consistent with that of other drugs in its class, with an increased

risk of herpes zoster being a notable adverse event. Further long-term studies and real-world

evidence will continue to delineate the precise positioning of peficitinib within the therapeutic

armamentarium for rheumatoid arthritis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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